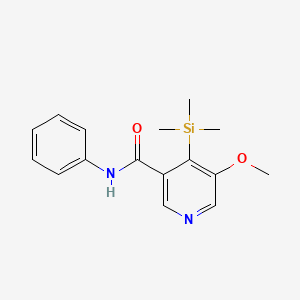

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-N-phenyl-4-trimethylsilylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANYRTOROYBZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673829 | |

| Record name | 5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105675-62-4 | |

| Record name | 5-Methoxy-N-phenyl-4-(trimethylsilyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105675-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for the novel compound, this compound. Nicotinamide derivatives are a cornerstone of modern medicinal chemistry, serving as critical intermediates and active pharmaceutical ingredients in a wide range of therapeutic areas.[1][2] The strategic incorporation of a methoxy group at the 5-position and a trimethylsilyl (TMS) group at the 4-position of the pyridine ring is intended to modulate the molecule's electronic properties, steric profile, and metabolic stability. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in established chemical principles. All quantitative data are summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction: Strategic Design and Rationale

The Enduring Importance of the Nicotinamide Scaffold

The nicotinamide (Vitamin B3) scaffold is a privileged structure in drug discovery, recognized for its role in a vast array of biological processes.[3][4] Its derivatives have been extensively explored, leading to the development of drugs with anti-inflammatory, antitumor, and antifungal properties.[2][5][6] The chemical versatility of the pyridine ring and the amide functionality allows for extensive modification, enabling chemists to fine-tune pharmacological activity and pharmacokinetic profiles.[1][7] The development of novel and efficient synthetic methods to construct diverse nicotinamide libraries remains a significant goal in medicinal chemistry.[1]

The Role of Functional Group Modification: Methoxy and Trimethylsilyl Moieties

The functionalization of a core scaffold is a key strategy for lead optimization. In this context, the selected substituents serve distinct and synergistic purposes:

-

5-Methoxy Group: The methoxy group at the 5-position acts as an electron-donating group, influencing the reactivity of the pyridine ring. Its presence can also introduce new hydrogen bonding capabilities and alter the molecule's metabolic profile, potentially blocking a site of metabolic oxidation.

-

4-Trimethylsilyl (TMS) Group: The trimethylsilyl group is a large, lipophilic moiety characterized by its chemical inertness and significant molecular volume.[8] In organic synthesis, TMS groups are frequently employed as temporary protecting groups for hydroxyls and amines, enhancing stability and solubility in organic solvents.[9][10] In this target molecule, its role is structural. It introduces significant steric bulk, which can direct binding interactions and shield adjacent positions from enzymatic attack. Furthermore, the Si-C bond can be a site for further synthetic elaboration if desired.

Rationale for the Target Compound

The synthesis of this compound is predicated on the hypothesis that the unique combination of these substituents will yield a chemical building block with valuable properties for drug discovery. The N-phenyl amide introduces a key aromatic interaction domain, while the methoxy and TMS groups modulate the electronics and sterics of the core scaffold. This molecule serves as a platform for generating novel derivatives with potential applications as inhibitors for enzymes like succinate dehydrogenase or as modulators of signaling pathways.[6][11]

Proposed Synthetic Pathway and Strategy

The synthesis of the target molecule is best approached through a convergent strategy, culminating in a final amide bond formation. The key challenge lies in the regioselective functionalization of the pyridine ring. A plausible retrosynthetic analysis is outlined below, followed by a detailed forward synthesis protocol.

Retrosynthetic Analysis

The logical disconnection points are the amide bond and the C-Si bond on the pyridine ring. The amide can be formed from a corresponding nicotinic acid derivative and aniline. The silyl group can be introduced onto a pre-functionalized methoxypyridine ring.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Strategy

The proposed forward synthesis begins with a commercially available or readily synthesized 5-methoxypyridine derivative. A directed ortho-metalation (DoM) approach is a powerful strategy for introducing the trimethylsilyl group regioselectively at the 4-position, directed by the methoxy group's coordinating ability or a pre-existing group at the 3-position. This is followed by formation of the carboxylic acid and subsequent amide coupling.

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed based on established chemical literature and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Materials and Reagents

-

5-Methoxynicotinic Acid (≥98%)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Trimethylsilyl chloride (TMSCl), distilled (≥99%)

-

Anhydrous Tetrahydrofuran (THF)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Aniline, distilled (≥99.5%)

-

Triethylamine (Et₃N), distilled (≥99.5%)

-

Anhydrous Dichloromethane (DCM)

-

Standard solvents for workup and chromatography (Ethyl Acetate, Hexanes, Diethyl Ether)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

Step 1: Synthesis of 4-(Trimethylsilyl)-5-methoxynicotinic Acid

Causality: This step utilizes directed ortho-metalation. LDA, a strong, non-nucleophilic base, deprotonates the most acidic proton on the pyridine ring, which is at the C4 position, ortho to the electron-withdrawing carboxylic acid group and meta to the activating methoxy group. The resulting lithiated species is a powerful nucleophile that is subsequently quenched with trimethylsilyl chloride to form the C-Si bond. Performing the reaction at -78 °C is critical to prevent side reactions and decomposition of the organolithium intermediate.

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxynicotinic acid (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Stir the resulting solution at -78 °C for 2 hours.

-

Add freshly distilled TMSCl (2.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH ~4-5 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or flash column chromatography to yield the desired silylated nicotinic acid.

Step 2: Synthesis of this compound

Causality: Standard amide bond formation proceeds via activation of the carboxylic acid. Conversion to the acid chloride using thionyl chloride or oxalyl chloride creates a highly reactive electrophile. This intermediate readily reacts with the nucleophilic aniline in the presence of a non-nucleophilic base like triethylamine, which serves to neutralize the HCl byproduct, driving the reaction to completion.[12][13]

-

To a flame-dried flask under an inert atmosphere, add 4-(trimethylsilyl)-5-methoxynicotinic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

-

Reflux the mixture for 2 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude nicotinoyl chloride.

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.

-

In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the aniline solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Physicochemical and Spectroscopic Characterization

A battery of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized compound. The workflow ensures a self-validating system where data from orthogonal methods corroborate the final structure.

Caption: Workflow for the analytical characterization of the target compound.

Physical Properties

| Property | Expected Value |

| CAS Number | 1105675-62-4[14][15] |

| Molecular Formula | C₁₆H₂₀N₂O₂Si[14][15] |

| Molecular Weight | 300.43 g/mol [14][15] |

| Appearance | White to off-white crystalline solid |

| Storage | Store at -20°C for long-term stability[14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The expected chemical shifts are based on known values for similar nicotinamide and silylated aromatic structures.[6][16]

| ¹H NMR (400 MHz, CDCl₃) | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| Amide N-H | ~8.0 - 8.5 | br s | 1H | -C(O)NH-Ph |

| Pyridine H-2 | ~8.4 | s | 1H | Py-H2 |

| Pyridine H-6 | ~8.2 | s | 1H | Py-H6 |

| Phenyl H (ortho) | ~7.6 | d | 2H | Ph-H (ortho) |

| Phenyl H (meta) | ~7.3 | t | 2H | Ph-H (meta) |

| Phenyl H (para) | ~7.1 | t | 1H | Ph-H (para) |

| Methoxy O-CH₃ | ~3.9 | s | 3H | -OCH₃ |

| TMS Si-(CH₃)₃ | ~0.3 | s | 9H | -Si(CH₃)₃ |

| ¹³C NMR (101 MHz, CDCl₃) | Expected δ (ppm) | Assignment |

| Amide C=O | ~165 | C=O |

| Pyridine C-5 | ~158 | Py-C5 (-OMe) |

| Pyridine C-2 | ~150 | Py-C2 |

| Pyridine C-6 | ~148 | Py-C6 |

| Phenyl C (ipso) | ~138 | Ph-C (ipso) |

| Pyridine C-3 | ~135 | Py-C3 (-C=O) |

| Phenyl C (para) | ~129 | Ph-C (para) |

| Phenyl C (meta) | ~124 | Ph-C (meta) |

| Phenyl C (ortho) | ~120 | Ph-C (ortho) |

| Pyridine C-4 | ~118 | Py-C4 (-TMS) |

| Methoxy O-CH₃ | ~56 | -OCH₃ |

| TMS Si-(CH₃)₃ | ~ -1.0 | -Si(CH₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern, which is useful for structural confirmation. High-resolution mass spectrometry (HRMS) is preferred for obtaining an accurate mass measurement. For GC-MS analysis, silylated compounds often show characteristic fragment ions.[17]

| Technique | Expected Result |

| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₂₁N₂O₂Si⁺: 301.1367; Found: 301.136X |

| GC-MS (EI) | Molecular Ion [M]⁺ at m/z 300. Characteristic fragments: m/z 285 ([M-CH₃]⁺), m/z 73 ([Si(CH₃)₃]⁺) |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[18]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amide) | 3300 - 3250 | Medium, sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium to strong |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong, sharp |

| C=C/C=N Stretch (Aromatic) | 1600 - 1450 | Multiple medium to strong bands |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| Si-C Stretch (TMS) | 1250, 840 | Strong, characteristic |

Conclusion and Future Outlook

This guide has detailed a logical and robust pathway for the synthesis of this compound, a novel compound with significant potential as a scaffold in medicinal chemistry and materials science. By providing a rationale for each synthetic step and a comprehensive workflow for analytical characterization, we have established a self-validating protocol for its preparation and verification. The successful synthesis of this molecule opens avenues for further investigation, including its evaluation in biological assays and its use as a versatile intermediate for the creation of more complex chemical entities. The strategic placement of the methoxy and trimethylsilyl groups provides a unique electronic and steric profile that warrants exploration in various drug discovery programs.

References

- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.

- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.

- Trimethylsilyl group. Wikipedia.

- TMS Definition - Organic Chemistry II Key Term. Fiveable.

- Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. PMC - NIH.

- Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com.

- Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.

- Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells. Semantic Scholar.

- Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. PubMed.

- Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. PubMed.

- Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succin

- Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC - PubMed Central.

- Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. MDPI.

- Characterization of the Nicotinamide Adenine Dinucleotide Biosynthesis Pathway and Regulatory Mechanisms in Streptococcus mutans. PubMed.

- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PMC - PubMed Central.

- This compound - Data Sheet.

- Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed.

- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv

- Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. MDPI.

- Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide.

- This compound. Amerigo Scientific.

- bmse000281 Nicotinamide at BMRB. Biological Magnetic Resonance Bank.

- Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacalai Tesque, Inc.

- Synthesis and structure of N-(perfluorophenyl)isonicotinamide. IUCr Journals.

- Machine learning for identification of silylated derivatives

- Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed.

- Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside. PubMed.

- Review: Derivatization in mass spectrometry—1. Silylation.

- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbam

- 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. PubMed Central.

- Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives.

- Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC - PubMed Central.

- Synthesis and structure of N-(perfluorophenyl)isonicotinamide.

Sources

- 1. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Nicotinamide Adenine Dinucleotide Biosynthesis Pathway and Regulatory Mechanisms in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 11. 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. usbio.net [usbio.net]

- 15. This compound - Amerigo Scientific [amerigoscientific.com]

- 16. bmse000281 Nicotinamide at BMRB [bmrb.io]

- 17. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide: A Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and elucidation of its structural features, which are critical for its potential applications in medicinal chemistry and materials science.

Introduction: Unveiling the Molecular Architecture

This compound (Molecular Formula: C16H20N2O2Si, Molecular Weight: 300.43 g/mol , CAS: 1105675-62-4) is a substituted nicotinamide derivative featuring a methoxy group, a phenylamino group, and a trimethylsilyl group attached to the pyridine ring.[1][2] This unique combination of functional groups imparts specific electronic and steric properties to the molecule, making its detailed structural characterization essential. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular framework and confirm the identity and purity of the synthesized compound. This guide will walk through the theoretical principles and practical interpretation of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete picture of the connectivity and chemical environment of each atom can be constructed.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

High-resolution ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Instrument Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | s | 1H | H-2 (Pyridine) |

| ~8.20 | s | 1H | H-6 (Pyridine) |

| ~7.60 | d | 2H | H-ortho (Phenyl) |

| ~7.35 | t | 2H | H-meta (Phenyl) |

| ~7.15 | t | 1H | H-para (Phenyl) |

| ~3.90 | s | 3H | -OCH₃ |

| ~0.30 | s | 9H | -Si(CH₃)₃ |

| ~9.50 | br s | 1H | -NH |

Causality Behind Chemical Shifts:

-

The protons on the pyridine ring (H-2 and H-6) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom and the carbonyl group.

-

The protons of the phenyl group will appear in their characteristic aromatic region, with the ortho protons being slightly more deshielded due to the anisotropic effect of the amide carbonyl.

-

The methoxy protons will resonate as a sharp singlet at a higher field, typical for protons on an oxygen-bearing carbon.

-

The nine protons of the trimethylsilyl group will give rise to a strong singlet at a very high field (around 0.3 ppm) due to the electropositive nature of silicon.

-

The amide proton (-NH) is expected to be a broad singlet at a downfield region, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Amide) |

| ~158.0 | C-5 (Pyridine, attached to -OCH₃) |

| ~150.0 | C-2 (Pyridine) |

| ~145.0 | C-6 (Pyridine) |

| ~138.0 | C-ipso (Phenyl) |

| ~130.0 | C-4 (Pyridine, attached to -Si(CH₃)₃) |

| ~129.0 | C-meta (Phenyl) |

| ~124.0 | C-para (Phenyl) |

| ~120.0 | C-ortho (Phenyl) |

| ~115.0 | C-3 (Pyridine) |

| ~56.0 | -OCH₃ |

| ~-1.0 | -Si(CH₃)₃ |

Rationale for Assignments:

-

The amide carbonyl carbon is the most deshielded carbon atom.

-

The carbons of the pyridine ring will have distinct chemical shifts based on their substitution and proximity to the nitrogen atom. The carbon attached to the electronegative oxygen of the methoxy group (C-5) will be significantly downfield.

-

The carbons of the phenyl ring will appear in the aromatic region.

-

The methoxy carbon will resonate around 56 ppm.

-

The trimethylsilyl carbons will appear at a very high field, often below 0 ppm, due to the shielding effect of the silicon atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires minimal sample preparation.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2960, 2850 | Medium | C-H stretch (Aliphatic, -CH₃ and -Si(CH₃)₃) |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1590, 1490 | Medium-Strong | C=C and C=N stretch (Pyridine and Phenyl rings) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1250, 840 | Strong | Si-C stretch (Trimethylsilyl)[4] |

| ~1280 | Strong | C-O stretch (Aryl ether) |

| ~1100 | Medium | C-N stretch |

Key Vibrational Modes:

-

A prominent N-H stretching band around 3300 cm⁻¹ is indicative of the secondary amide.[5]

-

The strong absorption around 1670 cm⁻¹ is a clear indicator of the amide carbonyl (C=O) stretching vibration.

-

The presence of both aromatic and aliphatic C-H stretching vibrations will be observed.

-

The characteristic strong bands at approximately 1250 cm⁻¹ and 840 cm⁻¹ are definitive evidence for the trimethylsilyl group.[4]

-

The C-O stretching of the methoxy group attached to the aromatic ring will appear as a strong band around 1280 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm its structure.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique suitable for this type of molecule, which will likely produce a prominent protonated molecular ion.

-

Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Mass Spectrum Interpretation

The ESI mass spectrum is expected to show a strong signal for the protonated molecule [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 301.14 | [M+H]⁺ |

| 323.12 | [M+Na]⁺ |

Fragmentation Pathway: Under higher energy conditions (e.g., in MS/MS experiments), the molecular ion can fragment in predictable ways. A plausible fragmentation pathway is the cleavage of the amide bond.

Caption: Proposed fragmentation of the molecular ion.

This fragmentation would lead to the formation of characteristic fragment ions, providing further structural confirmation.

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The combination of NMR, IR, and MS data provides a comprehensive and self-validating structural elucidation of this compound.

Caption: Workflow for structural elucidation.

The ¹H and ¹³C NMR spectra define the precise connectivity of the atoms and the chemical environment of each nucleus. The IR spectrum confirms the presence of the key functional groups, including the amide, methoxy, and trimethylsilyl moieties. Finally, mass spectrometry verifies the molecular weight and provides insights into the stability and fragmentation of the molecule. Together, these techniques offer an unambiguous confirmation of the structure of this compound.

Conclusion

This technical guide has provided a detailed framework for the acquisition and interpretation of the key spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS and their application to this specific molecule, researchers can confidently identify and characterize this compound, paving the way for its further investigation and potential applications. The provided protocols and data interpretations serve as a valuable resource for scientists working with novel nicotinamide derivatives and other complex organic molecules.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Nicotinamide at BMRB. Retrieved from [Link]

- Luo, Y., et al. (2020).

-

ResearchGate. (n.d.). Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. Retrieved from [Link]

-

ResearchGate. (2012). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubMed Central. (2021). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Retrieved from [Link]

-

ResearchGate. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Retrieved from [Link]

-

National Institutes of Health. (2023). Oral nicotinamide riboside raises NAD+ and lowers biomarkers of neurodegenerative pathology in plasma extracellular vesicles enriched for neuronal origin. Retrieved from [Link]

-

International Union of Crystallography Journals. (2016). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Retrieved from [Link]

-

PubMed. (1987). Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside. Retrieved from [Link]

-

PubMed Central. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). (5-Methoxy-2-methyl-phenyl)amine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Retrieved from [Link]

-

ClinicalTrials.gov. (2022). The Effect of NAD Supplementation on Brain Vascular Health in Aging. Retrieved from [Link]

Sources

In Silico Modeling and Docking Studies of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, field-proven workflow for the in silico analysis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, a novel nicotinamide derivative. Recognizing the therapeutic potential of nicotinamide analogs as kinase inhibitors, this document details the computational evaluation of this ligand against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer-related angiogenesis.[1][2] We eschew a rigid template, instead presenting a logical narrative that mirrors a real-world drug discovery project. The protocol herein is a self-validating system, beginning with rigorous protein and ligand preparation, proceeding to molecular docking with the widely-used AutoDock Vina, and culminating in a crucial validation step using molecular dynamics (MD) simulations with GROMACS. Each step is explained not merely as a procedure, but as a strategic choice, grounded in established scientific principles and supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the identification and validation of promising therapeutic candidates.

Part 1: Foundational Concepts: The Ligand and its Target

The Ligand: this compound

The subject of our study is this compound. As a derivative of nicotinamide (a form of vitamin B3), it belongs to a class of compounds with diverse and significant biological activities. Nicotinamide derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antioxidant, and antimicrobial properties.[3] The hybridization of the nicotinamide scaffold with other chemical moieties can produce compounds with enhanced biological efficacy.[3] The specific substitutions on this molecule—a methoxy group, a phenyl group, and a trimethylsilyl group—are designed to modulate its physicochemical properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The rational selection of a biological target is a cornerstone of structure-based drug design.[4] Given that many nicotinamide derivatives have shown promise as kinase inhibitors, we have selected VEGFR-2 as a high-value target for this study.[1][5] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[1] Therefore, inhibiting VEGFR-2 is a validated and effective strategy in oncology.[2] For our study, we will utilize the crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor, available from the Protein Data Bank (PDB). A representative structure, such as PDB ID: 2OH4 , provides a well-defined active site, crucial for accurate docking studies.[2]

Part 2: The Computational Workflow: A Strategic Overview

The in silico analysis of a potential drug candidate is a multi-stage process designed to build confidence in its therapeutic potential before committing to expensive and time-consuming wet-lab experiments. Each step serves as a filter and a validation point for the next. The workflow described in this guide follows a logical progression from initial setup to dynamic validation.

Caption: Overall in silico workflow from initial setup to final validation.

Part 3: Experimental Protocols: System Preparation

The quality of your input files directly determines the reliability of your simulation results. This preparation phase is arguably the most critical part of the entire workflow.

Receptor Preparation Protocol

The raw PDB structure is not immediately ready for docking. It is a static snapshot that often contains non-essential molecules (like water) and lacks hydrogen atoms.[4][6]

Caption: Step-by-step workflow for preparing the receptor protein.

Step-by-Step Methodology:

-

Obtain Structure: Download the PDB file for VEGFR-2 (e.g., 2OH4) from the RCSB PDB database.

-

Clean Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[7][8]

-

Remove all water molecules (HOH).

-

Remove the original co-crystallized ligand and any other non-essential heteroatoms or cofactors. If the protein functions as a monomer, remove other protein chains.[6]

-

-

Add Hydrogens: Use the software's tools to add hydrogen atoms. It is critical to add polar hydrogens only, as these are the ones involved in key interactions like hydrogen bonds.

-

Assign Charges: Compute and assign partial charges to all atoms. For AutoDock Vina, Gasteiger charges are commonly used.[8]

-

Save in PDBQT Format: Save the prepared protein structure as a .pdbqt file. This format contains the atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.[9]

Ligand Preparation Protocol

The ligand must be converted from a 2D representation to an energy-minimized 3D conformation.[4]

Step-by-Step Methodology:

-

Generate 3D Structure: Draw the 2D structure of this compound in a chemical drawing program like MarvinSketch or draw it in a tool like Avogadro. Generate its 3D coordinates.[10]

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step ensures that the ligand has realistic bond lengths and angles, relieving any steric strain.

-

Add Hydrogens & Assign Charges: As with the protein, add hydrogens and assign partial charges (e.g., Gasteiger).

-

Define Rotatable Bonds: Use a tool like AutoDock Tools to automatically define the rotatable bonds in the ligand. This is crucial for allowing conformational flexibility during the docking process.

-

Save in PDBQT Format: Save the final prepared ligand structure as a .pdbqt file.

Part 4: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It uses a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose.[11]

Defining the Binding Site (Grid Box)

Instead of searching the entire protein surface ("blind docking"), we will perform a more targeted "site-specific docking".[4][12] The search space is defined by a 3D grid box centered on the active site.

Step-by-Step Methodology:

-

Identify the Active Site: The most reliable way to define the active site is to use the position of the co-crystallized inhibitor in the original PDB file (2OH4).

-

Determine Grid Center: In AutoDock Tools or UCSF Chimera, determine the X, Y, and Z coordinates of the geometric center of the co-crystallized ligand.[13] These coordinates will be the center of your grid box.

-

Set Grid Dimensions: Define the size of the grid box in each dimension (X, Y, Z). The box should be large enough to encompass the entire active site and allow the ligand to rotate freely, but not so large that it wastes computational time. A size of 25 x 25 x 25 Ångstroms is often a good starting point.[14]

Docking Execution

AutoDock Vina is a powerful and widely-used open-source docking program known for its speed and accuracy.[15][16] It is typically run from the command line.

Protocol:

-

Create a Configuration File: Create a text file (e.g., conf.txt) that specifies all the necessary parameters for the docking run.

-

Run Vina: Execute Vina from the terminal using the configuration file.

Table 1: Docking Parameter Definitions

| Parameter | Description | Recommended Value | Rationale |

| receptor | The prepared receptor file. | receptor.pdbqt | Specifies the target protein structure. |

| ligand | The prepared ligand file. | ligand.pdbqt | Specifies the small molecule to be docked. |

| center_x, y, z | The coordinates for the center of the grid box. | As determined | Focuses the search on the active site. |

| size_x, y, z | The dimensions of the grid box in Ångstroms. | 25, 25, 25 | Defines the search volume. |

| out | The output file for the docking poses. | docking_results.pdbqt | Stores the results of the simulation. |

| exhaustiveness | Controls the thoroughness of the conformational search. | 8 (default) | A higher value increases accuracy but also computation time. 8 is a good balance. |

Part 5: Interpreting Docking Results

The output from Vina is a multi-model PDBQT file containing the predicted binding poses ranked by their binding affinity scores.

Binding Affinity Score

The primary quantitative result is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy (ΔG).[17]

-

Interpretation: More negative values indicate stronger, more favorable binding.[17][18] When comparing different ligands or poses, the one with the lowest (most negative) binding energy is predicted to be the most stable.[18]

Pose and Interaction Analysis

Quantitative scores alone are insufficient. A visual inspection of the top-ranked poses is essential to determine if the predicted binding mode is chemically sensible.[19]

Step-by-Step Methodology:

-

Visualize the Complex: Load the prepared receptor PDBQT and the docking results PDBQT file into a visualization program like PyMOL or Discovery Studio Visualizer.

-

Analyze Interactions: For the top-ranked pose (the one with the best score), analyze the non-covalent interactions between the ligand and the receptor.

-

Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and specific amino acid residues. These are strong, directional interactions that are critical for binding affinity.[17]

-

Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic residues in the binding pocket (e.g., Val, Leu, Ile, Phe).

-

Other Interactions: Note any other interactions like pi-pi stacking or salt bridges.

-

-

Compare with Known Inhibitors: If possible, compare the binding mode of your ligand to that of known inhibitors of the target. A similar binding mode can increase confidence in the result.[4]

Table 2: Sample Docking Results Analysis

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (VEGFR-2) | Interaction Type |

| 1 | -9.5 | Cys919, Asp1046 | Hydrogen Bond |

| Val848, Leu840, Val916 | Hydrophobic | ||

| 2 | -9.2 | Glu885, Cys919 | Hydrogen Bond |

| Leu1035, Ala866 | Hydrophobic | ||

| 3 | -8.9 | Asp1046 | Hydrogen Bond |

| Phe1047, Val899 | Hydrophobic, Pi-Pi Stacking |

(Note: This is hypothetical data for illustrative purposes.)

Part 6: Validating Stability with Molecular Dynamics (MD)

While docking provides a valuable static snapshot of binding, it does not account for the dynamic nature of biological systems. MD simulation is a powerful technique used to study the physical movements of atoms and molecules over time, providing critical insights into the stability of the protein-ligand complex in a more realistic, solvated environment.[1]

Caption: Workflow for MD simulation from system setup to production run.

System Preparation with CHARMM-GUI

Setting up an MD simulation system manually can be complex. The CHARMM-GUI web server is an excellent tool that automates the process of building complex biological systems for popular simulation packages like GROMACS.[20][21]

Step-by-Step Protocol:

-

Upload Complex: Upload the PDB file of the best-ranked protein-ligand complex from your docking results to the CHARMM-GUI Solution Builder.[22]

-

Generate Ligand Topology: CHARMM-GUI will recognize the ligand as a heteroatom. Use its Ligand Reader & Modeler to generate the topology and parameter files for the ligand using the CGenFF (CHARMM General Force Field).[23]

-

Build System: Use the Solution Builder to solvate the complex in a water box (e.g., TIP3P water model) and add ions (e.g., Na+, Cl-) to neutralize the system's charge.[22]

-

Download GROMACS Input: Download the complete package of GROMACS input files generated by CHARMM-GUI. This will include the topology file (.top), coordinate file (.gro), and parameter files (.mdp) for each simulation step.[20]

MD Simulation with GROMACS

GROMACS is a versatile and high-performance open-source software package for performing molecular dynamics simulations.[24] The simulation process involves several stages:

-

Energy Minimization: The first step is to remove any steric clashes or inappropriate geometry in the initial structure.

-

NVT Equilibration: The system is heated to the target temperature (e.g., 300 K) while the volume is kept constant. This allows the solvent to equilibrate around the protein and ligand.

-

NPT Equilibration: The system is brought to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system.

-

Production MD: This is the main simulation run, where data is collected for analysis. A simulation of 100 nanoseconds (ns) is a common duration for assessing complex stability.

Trajectory Analysis

The output of the production MD run is a trajectory file (.xtc) that contains the coordinates of all atoms at regular time intervals.

-

Root Mean Square Deviation (RMSD): This is a measure of the average distance between the atoms of the protein (or ligand) throughout the simulation compared to a reference structure (usually the starting frame). A stable, plateauing RMSD curve for the protein backbone and the ligand indicates that the complex is structurally stable and not undergoing major conformational changes.[17]

-

Root Mean Square Fluctuation (RMSF): This is calculated for each residue and measures its individual fluctuation during the simulation. High RMSF values indicate flexible regions, while low values indicate stable regions. Analyzing the RMSF of the active site residues can provide insight into how they adapt to the ligand.

-

Interaction Analysis: The trajectory can be analyzed to determine the persistence of key interactions (like hydrogen bonds) observed in the docking pose over the course of the simulation.

Part 7: Conclusion

This guide has outlined a robust and scientifically-grounded workflow for the in silico evaluation of this compound. By combining molecular docking with molecular dynamics, we can generate a comprehensive hypothesis about the compound's potential to bind and inhibit VEGFR-2. The docking studies provide initial predictions of binding affinity and the specific interactions driving complex formation. The subsequent MD simulations serve as a critical validation step, assessing the stability of these interactions in a dynamic, solvated environment. The findings from such a study provide a strong foundation for subsequent lead optimization efforts and serve to prioritize this compound for in vitro biological testing, thereby accelerating the drug discovery pipeline.

References

-

How to interprete and analyze molecular docking results? - ResearchGate. (2024). Retrieved from [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. (2025). Retrieved from [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

GROMACS Tutorials. Retrieved from [Link]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Retrieved from [Link]

-

How does one prepare proteins for molecular docking? - Quora. (2021). Retrieved from [Link]

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024). Retrieved from [Link]

-

Tutorial – AutoDock Vina. (2020). Retrieved from [Link]

-

Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

-

Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1013030. Retrieved from [Link]

-

How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Retrieved from [Link]

-

In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Retrieved from [Link]

-

Eagon, S. Vina Docking Tutorial. Retrieved from [Link]

-

Building a protein membrane system using CHARMM-GUI - Compchems. (2022). Retrieved from [Link]

-

Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. (2020). Retrieved from [Link]

-

Small Molecule Docking - KBbox: Methods. Retrieved from [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

-

Computational BioPhysics Tutorials - 2025/2026 - GitLab. Retrieved from [Link]

-

Small molecule docking - Bonvin Lab. Retrieved from [Link]

-

7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech - YouTube. (2023). Retrieved from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). Retrieved from [Link]

-

Session 4: Introduction to in silico docking. Retrieved from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). Retrieved from [Link]

-

How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1013030. Retrieved from [Link]

-

Interpretation of Molecular docking results? - ResearchGate. (2023). Retrieved from [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). Retrieved from [Link]

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (n.d.). MDPI. Retrieved from [Link]

-

Molecular docking proteins preparation - ResearchGate. (2019). Retrieved from [Link]

-

Basics of membrane-protein interactions using molecular dynamics with NAMD, VMD, and CHARMM-GUI. (n.d.). POGORELOV LAB - University of Illinois. Retrieved from [Link]

-

Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor - Semantic Scholar. (2024). Retrieved from [Link]

-

CHARMM-GUI solution builder tutorial for mdsim360 ready input synthesis - YouTube. (2025). Retrieved from [Link]

-

Membrane Proteins Tutorial (Introductory) - Theoretical and Computational Biophysics Group. Retrieved from [Link]

-

In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus. (2024). PubMed. Retrieved from [Link]

-

[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). Retrieved from [Link]

-

Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor - Semantic Scholar. Retrieved from [Link]

-

(PDF) Best Practices in Docking and Activity Prediction - ResearchGate. Retrieved from [Link]

-

Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024). Retrieved from [Link]

-

Preparing the protein and ligand for docking - ScotChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 8. youtube.com [youtube.com]

- 9. eagonlab.github.io [eagonlab.github.io]

- 10. bioinformaticsreview.com [bioinformaticsreview.com]

- 11. KBbox: Methods [kbbox.h-its.org]

- 12. bioinformaticsreview.com [bioinformaticsreview.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. youtube.com [youtube.com]

- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 20. compchems.com [compchems.com]

- 21. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 22. youtube.com [youtube.com]

- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 24. GROMACS Tutorials [mdtutorials.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, a nicotinamide derivative with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established analytical methodologies and data from structurally similar molecules to provide a robust framework for its characterization. We present detailed, field-proven protocols for the determination of key physicochemical parameters, including solubility, melting point, and spectral characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel nicotinamide derivatives.

Introduction

Nicotinamide and its derivatives are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities. The introduction of a methoxy group, a phenylamide moiety, and a trimethylsilyl group to the nicotinamide scaffold in this compound suggests a molecule with unique electronic and steric properties. The trimethylsilyl group, in particular, is known to enhance lipophilicity and can influence the metabolic stability of a compound.[1] A thorough understanding of the physicochemical properties of this molecule is paramount for its rational development in any application, from predicting its behavior in biological systems to designing appropriate formulations.

This guide provides a structured approach to the characterization of this compound. While specific experimental values for this compound are not yet widely published, the methodologies outlined herein are based on established, reliable techniques for the analysis of analogous chemical entities.[2][3][4]

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical compound is to ascertain its molecular structure and fundamental properties.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1105675-62-4 | |

| Molecular Formula | C16H20N2O2Si | |

| Molecular Weight | 300.43 g/mol |

Predicted Physicochemical Properties and Experimental Protocols

The following sections detail the anticipated physicochemical properties and provide robust, step-by-step protocols for their experimental determination. These protocols are designed to be self-validating and are grounded in established scientific principles.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility.[5] The presence of the lipophilic trimethylsilyl and phenyl groups suggests that this compound may exhibit limited aqueous solubility.

This protocol outlines a general method for determining both the kinetic and thermodynamic solubility of a test compound.[6]

-

Preparation of Stock Solution:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

-

Kinetic Solubility Determination:

-

Add aliquots of the DMSO stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.5) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.

-

Measure the turbidity of the solutions using a nephelometer to detect precipitation.[7] The highest concentration that remains clear is the kinetic solubility.

-

-

Thermodynamic Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the solid compound to a series of aqueous buffers.

-

Agitate the suspensions at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the supernatant by centrifugation and/or filtration.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Caption: Workflow for thermal analysis using DSC and TGA.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans for good signal-to-noise.

-

For ¹³C NMR, a proton-decoupled experiment is standard.

-

-

Expected ¹H NMR Signals:

-

A singlet for the trimethylsilyl protons around 0 ppm. [1] * A singlet for the methoxy protons.

-

Signals for the aromatic protons on the pyridine and phenyl rings in the aromatic region.

-

A broad singlet for the amide N-H proton.

-

-

Expected ¹³C NMR Signals:

-

A signal for the trimethylsilyl carbons.

-

A signal for the methoxy carbon.

-

Signals for the aromatic carbons.

-

A signal for the carbonyl carbon of the amide.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The high-resolution measurement will provide the accurate mass, which can be used to confirm the elemental composition.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

The fragmentation pattern can provide further structural information. For trimethylsilyl derivatives, characteristic losses of methyl groups or the entire trimethylsilyl group may be observed. [8]

-

Caption: General workflow for spectroscopic characterization.

Synthetic Considerations

While a specific synthesis for this compound is not readily available in the literature, a plausible synthetic route can be proposed based on known transformations of nicotinamide derivatives. One potential approach could involve the silylation of a suitable 4-substituted nicotinamide precursor. The synthesis of 4-substituted nicotinic acids and nicotinamides has been previously described. [9]

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. By leveraging established protocols and knowledge from analogous compounds, researchers can systematically evaluate the properties of this novel molecule. The detailed experimental workflows for solubility, thermal analysis, and spectroscopic characterization will enable a thorough understanding of its behavior, which is crucial for its potential development in pharmaceutical or other scientific applications. As more experimental data for this specific compound becomes available, this guide can be further refined to include specific property values.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Pharma IQ. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. (2025). ResearchGate. [Link]

-

Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. (2025). PubMed. [Link]

-

Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain. (2025). ResearchGate. [Link]

-

PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

-

The preparation of some 4-substituted nicotinic acids and nicotinamides. (n.d.). RSC Publishing. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. [Link]

-

chemeurope.com. (n.d.). Trimethylsilyl. Retrieved from [Link]

Sources

- 1. Trimethylsilyl [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. rheolution.com [rheolution.com]

- 8. Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The preparation of some 4-substituted nicotinic acids and nicotinamides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Stability and degradation profile of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

An In-Depth Technical Guide to the Stability and Degradation Profile of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of the novel compound, this compound. While direct stability data for this specific molecule is not publicly available, this document synthesizes established principles of organic chemistry and pharmaceutical stability testing to construct a predictive and actionable analytical strategy. We will dissect the molecule's structural components to anticipate its vulnerabilities, outline a rigorous forced degradation study protocol compliant with International Council for Harmonisation (ICH) guidelines, detail the necessary analytical methodologies for detecting and identifying degradants, and propose the most probable degradation pathways. This guide is intended for researchers, scientists, and drug development professionals tasked with characterizing the intrinsic stability of new chemical entities.

Introduction and Molecular Scrutiny

The characterization of a new chemical entity's (NCE) stability is a cornerstone of pharmaceutical development. It provides critical insights into the quality, safety, and efficacy of a drug substance over time.[1] Stability testing, particularly forced degradation studies, is mandated by regulatory bodies like the ICH to identify likely degradation products, understand degradation pathways, and develop validated, stability-indicating analytical methods.[2][3]

The molecule in focus, this compound, is a complex structure with several functional groups that are likely to influence its stability profile:

-

Trimethylsilyl (TMS) Group: The bond between the aromatic ring and the TMS group is a key feature. Aryl-silicon bonds can be susceptible to cleavage, particularly under hydrolytic conditions (acidic or basic).[4][5] The TMS group is known to be one of the more labile silyl protecting groups.[5]

-

Amide Linkage: The N-phenyl nicotinamide core contains a secondary amide bond. Amides are generally stable, but can undergo hydrolysis under sufficiently strong acidic or basic conditions, which would cleave the molecule into nicotinic acid and aniline fragments.

-

Methoxy-Pyridine Ring: The pyridine ring is a heteroaromatic system. The nitrogen atom is susceptible to oxidation, potentially forming an N-oxide, a known metabolic pathway for some pyridines.[6] The electron-donating methoxy group can influence the electron density of the ring system, potentially affecting its susceptibility to oxidative or photolytic degradation.[7][8]

A thorough understanding of these potential liabilities is essential for designing a robust stability testing program. The primary goal of a forced degradation study is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradation products without completely destroying the parent molecule.[9]

Predictive Degradation Workflow

The logical flow for investigating the stability of a novel compound follows a systematic process from prediction to confirmation. This workflow ensures that the analytical methods are fit for purpose and that the degradation pathways are thoroughly elucidated.

Caption: A systematic workflow for stability and degradation analysis.

Forced Degradation Experimental Protocol

This section details the step-by-step methodology for subjecting this compound to a battery of stress conditions as recommended by ICH guidelines.[9][10]

Objective: To induce ~5-20% degradation of the parent compound to facilitate the identification of degradation products and the validation of a stability-indicating method.

Materials:

-

This compound (Drug Substance)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen Peroxide (H₂O₂), 3% and 30%

-

Calibrated pH meter, stability chambers (thermal and photostability), HPLC-UV/PDA, LC-MS system.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the drug substance at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Use this stock for all stress conditions.

-

Acidic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Store at 60°C for 24 hours.

-

At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL for HPLC analysis.

-

Causality: Elevated temperature accelerates the reaction. If no degradation is observed, a stronger acid (e.g., 1 M HCl) may be required. The primary target is the aryl-Si bond, which is known to be acid-labile.[4][11]

-

-

Basic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Store at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

Causality: Basic conditions primarily target the amide bond for hydrolysis, although desilylation can also occur.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Store at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for analysis.

-

Causality: H₂O₂ mimics oxidative stress. The pyridine nitrogen is a potential site for oxidation to an N-oxide.[6] If no degradation occurs, a higher concentration (e.g., 30% H₂O₂) may be cautiously used.

-

-

Thermal Degradation:

-

Store the solid drug substance in a calibrated oven at 80°C for 7 days.

-

Prepare a solution from the stressed solid at specified time points for analysis.

-

Causality: High temperature provides the energy to overcome activation barriers for degradation reactions that are not facilitated by chemical reagents.

-

-

Photostability Testing (ICH Q1B):

-

Expose the solid drug substance and a solution (e.g., 100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the samples after exposure.

-

Causality: Aromatic and heteroaromatic systems can absorb UV radiation, leading to photochemical reactions.[14][15]

-

Analytical Method Development

A validated stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[16]

Step-by-Step HPLC Method Development:

-

Column and Mobile Phase Screening:

-

Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as it is versatile for moderately polar compounds.

-

Screen mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol).

-

Run a gradient elution from 5% to 95% organic modifier to elute all components.

-

-

Analysis of Stressed Samples:

-

Inject a composite sample containing aliquots from all stress conditions (acid, base, oxidative, etc.). This "degradation cocktail" is the most efficient way to ensure the method separates all generated impurities.

-

-

Method Optimization:

-

Adjust the gradient slope, temperature, and flow rate to achieve optimal resolution (Rs > 1.5) between the parent peak and the nearest eluting impurity peak.

-

Use a Photodiode Array (PDA) detector to check for peak purity across all peaks. This ensures that a single chromatographic peak corresponds to a single component.

-

-

Degradant Identification with LC-MS:

-

Once separation is achieved, transfer the method to an LC-MS system.[17]

-

Obtain the mass-to-charge ratio (m/z) for the parent compound and each degradation product.

-

Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to determine the exact mass and predict the elemental composition of the degradants.

-

Perform MS/MS fragmentation to further elucidate the structure of the degradants.

-

Predicted Degradation Pathways

Based on the chemical structure, three primary degradation pathways are proposed. The identification of degradants via LC-MS would serve to confirm or refute these hypotheses.

Caption: Predicted degradation pathways for the target molecule.

-

Pathway A: Desilylation: This is the most anticipated pathway, especially under mild acidic or basic hydrolytic conditions. Cleavage of the C-Si bond would result in 5-Methoxy-N-phenylnicotinamide (DP1) . This is expected to be the primary degradant in hydrolytic stress studies.

-

Pathway B: Amide Hydrolysis: Under more forceful acidic or basic conditions, the amide bond is expected to cleave, yielding 5-Methoxy-4-(trimethylsilyl)nicotinic acid (DP2) and Aniline (DP3) .

-